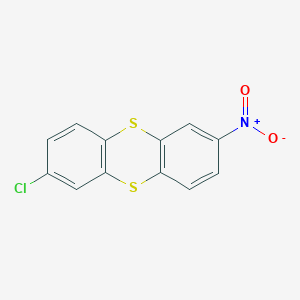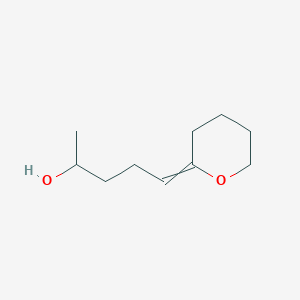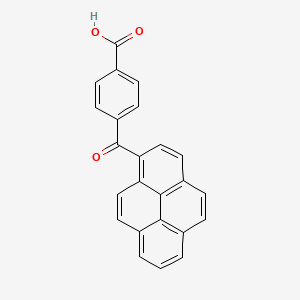
N,N-Diethyl-7,12-dimethyltetraphene-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-7,12-dimethyltetraphene-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . The compound is characterized by the presence of a tetraphene structure with methyl substituents at the 7 and 12 positions, and a sulfonamide group at the 4 position.
Métodos De Preparación
The synthesis of N,N-Diethyl-7,12-dimethyltetraphene-4-sulfonamide typically involves multiple steps. The initial step often includes the preparation of 7,12-dimethyltetraphene, which can be synthesized through various organic reactions involving aromatic compounds . The sulfonamide group is then introduced through a reaction with sulfonyl chloride in the presence of a base. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
N,N-Diethyl-7,12-dimethyltetraphene-4-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
N,N-Diethyl-7,12-dimethyltetraphene-4-sulfonamide has various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying sulfonamide chemistry.
Biology: The compound’s biological activity is studied for its potential use as an antibacterial agent.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-7,12-dimethyltetraphene-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes like carbonic anhydrase and dihydropteroate synthetase, disrupting normal cellular functions . These interactions can lead to various biological effects, including antibacterial activity and endocrine disruption.
Comparación Con Compuestos Similares
N,N-Diethyl-7,12-dimethyltetraphene-4-sulfonamide can be compared with other sulfonamides and tetraphene derivatives:
Similar Compounds: Sulfamethazine, sulfadiazine, and 7,12-dimethylbenzo[a]anthracene
Uniqueness: The unique combination of the tetraphene structure with the sulfonamide group gives it distinct chemical and biological properties.
Propiedades
Número CAS |
88217-02-1 |
|---|---|
Fórmula molecular |
C24H25NO2S |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
N,N-diethyl-7,12-dimethylbenzo[a]anthracene-4-sulfonamide |
InChI |
InChI=1S/C24H25NO2S/c1-5-25(6-2)28(26,27)23-13-9-12-22-21(23)15-14-20-16(3)18-10-7-8-11-19(18)17(4)24(20)22/h7-15H,5-6H2,1-4H3 |
Clave InChI |
JLMCRHRJNQJTRL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC=CC2=C1C=CC3=C(C4=CC=CC=C4C(=C23)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14384714.png)


![1-(5-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14384727.png)



![2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine](/img/structure/B14384766.png)
![6-[Ethyl(difluoro)silyl]hexan-2-one](/img/structure/B14384774.png)

![N-Pentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14384780.png)
![2-{Phenyl[(trimethylsilyl)oxy]amino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14384782.png)

